molecular formula C32H43N3O2 B14521965 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid CAS No. 62633-29-8

2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid

Cat. No.: B14521965
CAS No.: 62633-29-8
M. Wt: 501.7 g/mol
InChI Key: IQWNONIRHCDKKB-UHFFFAOYSA-N
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Description

2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple dimethylamino and dibutylamino groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . This reaction forms the core structure, which is then further modified through various substitution reactions to introduce the dibutylamino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or dibutylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid is unique due to the presence of both dimethylamino and dibutylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

62633-29-8

Molecular Formula

C32H43N3O2

Molecular Weight

501.7 g/mol

IUPAC Name

2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dibutylamino)benzoic acid

InChI

InChI=1S/C32H43N3O2/c1-7-9-21-35(22-10-8-2)28-19-20-29(30(23-28)32(36)37)31(24-11-15-26(16-12-24)33(3)4)25-13-17-27(18-14-25)34(5)6/h11-20,23,31H,7-10,21-22H2,1-6H3,(H,36,37)

InChI Key

IQWNONIRHCDKKB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C(=O)O

Origin of Product

United States

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